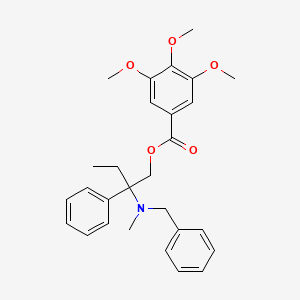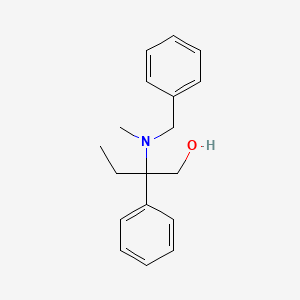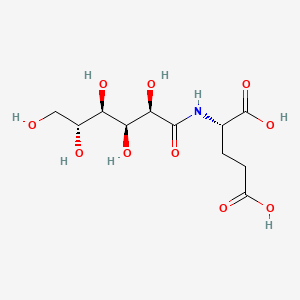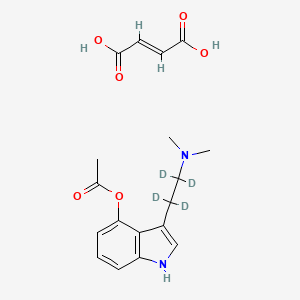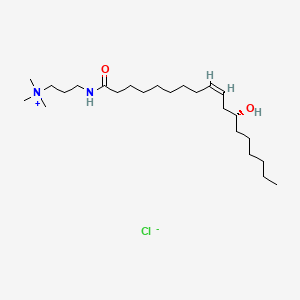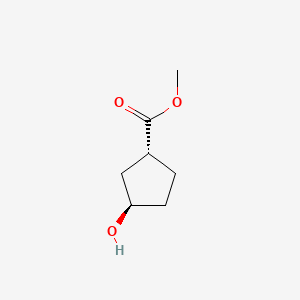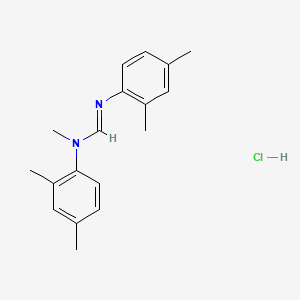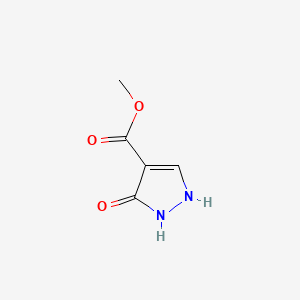
Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the production of agrochemicals and dyes
Biochemische Analyse
Biochemical Properties
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone lysine methyltransferase EZH2, a key enzyme involved in gene expression regulation and cancer progression . The interaction between methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and EZH2 results in the inhibition of the enzyme’s activity, leading to changes in gene expression patterns.
Cellular Effects
The effects of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can decrease global H3K27me3 levels in lymphoma cells, affecting cell proliferation and survival . Additionally, it has been observed to induce oxidative stress in cells, leading to alterations in cellular metabolism and function .
Molecular Mechanism
At the molecular level, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interaction with EZH2, resulting in the inhibition of its methyltransferase activity . This inhibition leads to changes in histone methylation patterns, which in turn affects gene expression. Additionally, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been shown to interact with other biomolecules, such as proteins involved in oxidative stress response, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been shown to result in sustained alterations in gene expression and cellular metabolism, highlighting its potential for long-term biological effects .
Dosage Effects in Animal Models
The effects of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can modulate gene expression and cellular metabolism without causing significant toxicity . Higher doses have been associated with toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Metabolic Pathways
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . These interactions influence the metabolic flux and levels of metabolites, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in cellular uptake and efflux, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the bioavailability and efficacy of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in biological systems.
Subcellular Localization
The subcellular localization of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear biomolecules . The presence of targeting signals and post-translational modifications directs methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate to specific nuclear compartments, influencing its role in gene expression regulation and other nuclear processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclization of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification to yield the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3,4-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrazoles .
Wirkmechanismus
The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This makes it a valuable scaffold for drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
1,3-Diaza-2,4-cyclopentadienes: These compounds share the pyrazole core but differ in their substituents and reactivity.
Uniqueness
Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications and as a precursor for further functionalization.
Eigenschaften
IUPAC Name |
methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWMETUNCXVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

